Product packaging for Potassium 3-thiophenetrifluoroborate(Cat. No.:CAS No. 192863-37-9)

Potassium 3-thiophenetrifluoroborate

Cat. No.: B067109
CAS No.: 192863-37-9
M. Wt: 190.04 g/mol
InChI Key: ULOOPHJJEPUNNH-UHFFFAOYSA-N
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Description

Potassium 3-thiophenetrifluoroborate (KTTB) is an air- and moisture-stable organotrifluoroborate salt extensively employed as a superior coupling partner in Suzuki-Miyaura cross-coupling reactions. Its primary research value lies in enabling the efficient and robust incorporation of the 3-thienyl moiety into complex biaryl and heteroaryl systems. The 3-thienyl group is a privileged scaffold in medicinal chemistry and materials science, frequently serving as a bioisostere for phenyl or other heterocyclic rings to modulate solubility, electronic properties, and binding affinity in drug candidates. The trifluoroborate (BF3K) group confers significant advantages over traditional boronic acids, including enhanced stability to purification and prolonged storage, reduced susceptibility to protodeboronation, and often improved reaction profiles in challenging couplings. The mechanism of action involves transmetalation with a palladium catalyst, where the potassium cation facilitates the transfer of the 3-thienyl group from boron to palladium, ultimately forming a new carbon-carbon bond with an aryl or vinyl halide or triflate. This reagent is indispensable for synthesizing thiophene-containing conjugated polymers for organic electronics, as well as for creating novel molecular libraries in the pursuit of pharmaceuticals targeting a range of diseases. Researchers will find KTTB to be a reliable and high-performing building block for constructing complex, functionalized architectures under demanding reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BF3KS B067109 Potassium 3-thiophenetrifluoroborate CAS No. 192863-37-9

Properties

IUPAC Name

potassium;trifluoro(thiophen-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BF3S.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOOPHJJEPUNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CSC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635522
Record name Potassium trifluoro(thiophen-3-yl)borate(1-)
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Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-37-9
Record name Borate(1-), trifluoro-3-thienyl-, potassium (1:1), (T-4)-
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Record name Potassium trifluoro(thiophen-3-yl)borate(1-)
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Record name Potassium 3-thiophenetrifluoroborate
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Reactivity and Mechanistic Investigations of Potassium 3 Thiophenetrifluoroborate

Mechanistic Elucidation and Theoretical Studies

Spectroscopic and Spectrometric Analysis of Intermediates

The mechanisms of reactions involving Potassium 3-thiophenetrifluoroborate have been investigated using various spectroscopic techniques to identify and characterize transient species.

In the study of C-SuFEx reactions, ¹⁹F NMR spectroscopy has been a key tool. researchgate.net It allows for the monitoring of fluorine-containing species throughout the reaction. For instance, ¹⁹F NMR studies have helped to confirm the activation of potassium organotrifluoroborates by TMSOTf and the subsequent formation of intermediates. nih.govresearchgate.net

For electropolymerization pathways, in-situ spectroelectrochemistry, particularly using UV-visible-near infrared (UV-vis-NIR) electronic spectroscopy, provides real-time information about the species forming in the diffusion layer near the electrode. acs.orgresearchgate.net This method can detect soluble oligomeric species and dicationic intermediates that are precursors to the final polymer film. acs.orgresearchgate.net By correlating the spectroscopic data with electrochemical measurements, a more detailed understanding of the oligomerization and polymer precipitation dynamics can be established. acs.org Techniques such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry are also used for the ex-situ characterization of the resulting polymers and any soluble side products. fudan.edu.cn

Computational Chemistry and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been instrumental in mapping the reaction pathways and understanding the energetics of the C-SuFEx reaction. nih.gov Theoretical calculations, for example at the M06-2X/6-311G(d,p) level of theory, have been used to compute the energy profiles for the activation and coupling steps. nih.govresearchgate.net

These studies have shown that the activation of a model compound, potassium phenyltrifluoroborate, by TMSOTf to form an intermediate requires overcoming an energy barrier of approximately 10.2 kcal/mol. nih.gov DFT calculations also clarify the dual role of boron trifluoride; they show that BF₃ preferentially activates the potassium organotrifluoroborate (with a negative energy barrier of -6.8 kcal/mol) over the sulfonimidoyl fluoride (B91410) (which has a positive energy barrier of 4.1 kcal/mol). nih.govresearchgate.net The calculations further detail the subsequent steps, including the formation of a sulfonimidoyl cation intermediate and the final aryl group migration to yield the product, which releases BF₃ with a favorable energy barrier of -29.1 kcal/mol, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net

Theoretical studies on potassium organotrifluoroborate salts provide significant insight into their intrinsic properties, which govern their reactivity. conicet.gov.ar Although specific studies on this compound are not extensively detailed in the literature, analysis of closely related compounds like potassium 2-isonicotinoyltrifluoroborate and potassium 3-furoyltrifluoroborate using DFT methods (e.g., B3LYP functional) serves as an excellent proxy. conicet.gov.ar

These computational studies are used to determine key electronic and reactivity descriptors. conicet.gov.ar The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is related to the chemical reactivity and kinetic stability of the molecule. conicet.gov.ar From these frontier orbitals, several global reactivity descriptors can be derived, as shown in the table below. conicet.gov.ar

Table 2: Theoretical Reactivity Descriptors Calculated via DFT

Descriptor Symbol Formula Significance
Chemical Potential μ (EHOMO + ELUMO) / 2 Describes the tendency of electrons to escape from the system.
Global Hardness η (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Global Softness S 1 / (2η) Reciprocal of hardness; indicates high polarizability.
Electronegativity χ Measures the power of an atom/group to attract electrons.
Electrophilicity Index ω μ² / (2η) Measures the propensity to accept electrons.
Nucleophilicity Index E EHOMO - EHOMO(TCE) Measures nucleophilic character relative to a standard (TCE).

TCE: Tetracyanoethylene

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to predict reactive sites for electrophilic and nucleophilic attack. conicet.gov.ar The vibrational properties can also be predicted, yielding theoretical IR and Raman spectra that aid in the structural characterization of the compound. conicet.gov.ar

Kinetic Studies and Hammett Analysis for Rate Determination

Kinetic studies and Hammett analysis are pivotal in elucidating the mechanisms of chemical reactions, including the Suzuki-Miyaura cross-coupling reactions involving organotrifluoroborates. While specific kinetic data for this compound is not extensively detailed in the available literature, the behavior of aryltrifluoroborates in related reactions provides a strong framework for understanding its reactivity.

In the context of the Suzuki-Miyaura coupling, the rate-determining step can vary depending on the specific reactants and conditions. However, studies on related aryltrifluoroborates indicate that the transmetalation step is often crucial. The reactivity of the organotrifluoroborate is influenced by the electronic properties of the aryl group.

A Hammett analysis of the solvolysis of aryltrifluoroborates, a process relevant to their activation in Suzuki-Miyaura coupling, revealed a ρ (rho) value of approximately -1. researchgate.net This negative rho value indicates that electron-donating groups on the aryl ring accelerate the reaction rate, while electron-withdrawing groups retard it. This is because electron-donating groups increase the electron density on the boron atom, facilitating the formation of the boronate species required for transmetalation. The thiophene (B33073) ring in this compound is generally considered to be electron-rich, which would suggest a relatively facile participation in the catalytic cycle.

The following table illustrates the expected qualitative effect of substituents on the rate of reactions involving aryltrifluoroborates, based on the principles of Hammett analysis.

Table 1: Predicted Substituent Effects on the Reaction Rate of Aryltrifluoroborates based on Hammett Analysis

Substituent Type on Aryl RingHammett Constant (σ)Effect on Reaction Rate
Strong Electron-Donating (e.g., -OCH₃)NegativeRate Acceleration
Weak Electron-Donating (e.g., -CH₃)Slightly NegativeSlight Rate Acceleration
Unsubstituted (e.g., -H)ZeroBaseline Rate
Weak Electron-Withdrawing (e.g., -Cl)Slightly PositiveSlight Rate Retardation
Strong Electron-Withdrawing (e.g., -NO₂)PositiveRate Retardation

Investigations into Redox Potentials and Single-Electron Transfer Processes

The electrochemical properties of organotrifluoroborates, including this compound, are of significant interest, particularly in the context of alternative reaction mechanisms such as those involving single-electron transfer (SET). While the traditional Suzuki-Miyaura cycle proceeds through a two-electron process, evidence suggests that SET pathways can be operative for organotrifluoroborates under certain conditions, especially in dual catalytic systems. rsc.org

The redox potential of an organotrifluoroborate is a key parameter in assessing the feasibility of an SET mechanism. Theoretical studies have been conducted to calculate the one-electron redox potentials of a variety of organotrifluoroborate anions. rsc.org These studies indicate that the redox potentials are significantly influenced by the nature of the organic group attached to the boron.

For Csp²-hybridized center organotrifluoroborate anions, which includes aryltrifluoroborates like the 3-thiophenetrifluoroborate anion, the calculated standard one-electron redox potentials (E°) range from 1.38 V to 2.43 V. rsc.org Electron-donating groups on the aryl ring tend to lower the redox potential, making the compound easier to oxidize and more amenable to SET-initiated reactions. rsc.org Conversely, electron-withdrawing groups increase the redox potential. rsc.org

Given that the 3-thiophene group is electron-rich, it is expected that this compound would possess a redox potential towards the lower end of this range, potentially facilitating its participation in SET processes.

The following table summarizes the calculated redox potentials for different classes of organotrifluoroborate anions, providing a comparative landscape for estimating the properties of this compound.

Table 2: Calculated Standard One-Electron Redox Potentials (E°) for Various Organotrifluoroborate Anions

Class of Organotrifluoroborate AnionCalculated E° Range (V)
Csp³-hybridized (Alkyltrifluoroborates)0.36 - 1.57
Csp²-hybridized (Vinyl- and Aryltrifluoroborates)1.38 - 2.43

The investigation into the redox potentials of these compounds is often carried out using techniques like cyclic voltammetry. analchemres.orgwalisongo.ac.idbu.eduresearchgate.net This method allows for the determination of oxidation and reduction potentials and can provide insights into the stability of the resulting radical species, further informing the viability of an SET pathway in reactions involving this compound. The development of novel mechanistic paradigms for cross-coupling reactions continues to highlight the potential for both single- and two-electron processes with organotrifluoroborates. acs.org

Applications in Advanced Chemical Synthesis and Functional Materials

Building Blocks for Complex Organic Molecules

The structure of potassium 3-thiophenetrifluoroborate, featuring a reactive trifluoroborate group attached to a thiophene (B33073) ring, positions it as an ideal precursor for the construction of intricate molecular architectures. This has been particularly impactful in the synthesis of molecules with potential biological activity and in the assembly of complex natural products.

The thiophene ring is a well-established pharmacophore found in numerous approved pharmaceutical agents. Consequently, this compound serves as a key starting material for the synthesis of novel drug candidates. One notable application is in the preparation of pharmaceutical intermediates through cross-coupling reactions. For instance, it is used as a reactant in the synthesis of Methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate. This reaction typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling with a corresponding bromo-substituted pyridine derivative. The resulting molecule incorporates the thiophene moiety, which is crucial for its potential biological activity.

While the thiophene scaffold is also prevalent in agrochemical compounds, specific research detailing the direct application of this compound in the synthesis of agrochemicals is not extensively documented in publicly available literature. However, the functionalized thiophene derivatives accessible from this reagent are of a class of compounds that are actively explored in the agrochemical industry for their potential as herbicides, fungicides, and insecticides.

The total synthesis of complex natural products often requires the strategic introduction of specific molecular fragments. While the thiophene core is a component of some natural products, detailed examples of the direct utilization of this compound as a key intermediate in the total synthesis of a named natural product are not readily found in prominent research. The general utility of organotrifluoroborates in complex synthesis suggests its potential in this area, particularly for natural products containing a thiophene unit. The stability of this compound to a range of reaction conditions makes it a suitable candidate for multi-step synthetic sequences.

A primary application of this compound is in the synthesis of functionalized thiophene derivatives and other heteroaromatic compounds. It is a highly effective nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl or vinyl halides. This method provides a straightforward and efficient route to a diverse range of 3-substituted thiophenes, which are themselves valuable intermediates for further chemical transformations.

Beyond simple cross-coupling, this compound can be used to construct more complex heterocyclic systems. For example, it reacts with 2-aminobenzoic acid or 2-hydroxybenzamide to form 2-(thiophen-3-yl)-3,1,2-benzoxazaborininone and 2-(thiophen-3-yl)-1,3,2-benzoxazaborininone, respectively. These reactions demonstrate the versatility of the trifluoroborate group in forming new heterocyclic rings.

Contributions to Functional Materials Development

The electronic and structural properties of the thiophene ring make it a desirable component in a variety of functional materials. This compound serves as a key building block for the synthesis of these advanced materials, which have applications in electronics and energy storage.

Thiophene-based polymers are at the forefront of organic electronics research due to their semiconducting properties. The oxidative polymerization of thiophene derivatives can lead to the formation of conductive polymers like polythiophene. In the context of its application in energy storage, it has been shown that the 3-thiophenetrifluoroborate moiety can undergo oxidative polymerization to form a polythiophene-based protective layer on electrodes. This indicates the potential of this compound as a monomer for the synthesis of functional conductive polymers for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Regarding molecular probes, while thiophene derivatives are known to be used in the design of fluorescent probes, specific examples of the direct use of this compound in the synthesis of molecular probes are not widely reported. The inherent fluorescence of some thiophene-containing compounds suggests that derivatives of this compound could be tailored for such applications.

A significant and well-documented application of this compound is as an electrolyte additive in lithium-sulfur (Li-S) batteries. researchgate.net Research has demonstrated that its inclusion in the electrolyte provides a bilateral protection mechanism for both the lithium metal anode and the sulfur cathode. researchgate.net

The 3-thiophenetrifluoroborate (PTB) moiety undergoes preferential electrochemical reduction and oxidation. researchgate.net This process, along with the electrostatic shielding from the potassium ions, facilitates the formation of a fluorine-rich solid electrolyte interphase (SEI) on the lithium anode. researchgate.net Simultaneously, it constructs a polythiophene-based protective layer on both electrodes through oxidative polymerization. researchgate.net These protective layers enhance the fast and uniform transfer of ions and electrons, suppress the detrimental shuttling of polysulfides from the cathode, and help maintain the structural integrity of the electrodes. researchgate.net

The practical benefits of using this compound as an additive are notable. Electrochemical measurements have shown that an optimized concentration of this additive in the electrolyte significantly improves the reversibility and cyclic stability of both the anode and the cathode. researchgate.net This leads to Li-S batteries with excellent performance over a broad temperature range, from -25 to 50 °C. researchgate.net Remarkably, Li-S full cells utilizing this technology have demonstrated a high capacity of 6.0 mAh cm⁻² and have maintained excellent performance for 350 cycles. researchgate.net

Performance Metric Value Conditions
Capacity6.0 mAh cm⁻²Li-S full cell
Cyclic Performance350 cyclesExcellent stability
Operating Temperature-25 to 50 °CWide range

Table 1: Performance Enhancements in Li-S Batteries with this compound Additive

Applications in Energy Storage Systems

Electrolyte Additives in Lithium-Sulfur Batteries

This compound (KPTB) has been identified as a promising electrolyte additive to address the challenges associated with Lithium-Sulfur (Li-S) batteries, such as lithium metal dendrite growth and the loss of active materials from the sulfur cathode. researchgate.net The introduction of KPTB into the electrolyte has been shown to significantly enhance the reversibility and cyclic stability of both the anode and cathode. researchgate.net This improvement allows Li-S batteries to exhibit excellent performance over a broad temperature range, from -25°C to 50°C. researchgate.net The use of an optimized dosage of KPTB is a key factor in achieving these enhanced electrochemical outcomes. researchgate.net Research has demonstrated that full Li-S cells containing the KPTB additive can achieve a high capacity of 6.0 mAh cm⁻² and maintain excellent performance for 350 cycles, even with a low negative-to-positive capacity (N/P) ratio of 1.4. researchgate.net

Performance MetricValueConditions
Operating Temperature-25°C to 50°CWith KPTB additive
Cycle Life350 cyclesN/P ratio of 1.4
Capacity6.0 mAh cm⁻²Li-S full cell
Formation and Role of Solid Electrolyte Interphases (SEI)

The functionality of this compound as an additive is closely linked to its ability to form a stable and effective Solid Electrolyte Interphase (SEI) on the electrode surfaces. The SEI is a passivation layer that forms on the anode surface from the decomposition products of the electrolyte, preventing continuous degradation and enabling long-term cyclability. uni-giessen.de

The 3-thiophenetrifluoroborate (PTB) anion of KPTB undergoes preferential electrochemical reduction at the lithium metal anode (LMA). researchgate.net This process is crucial as it leads to the formation of a fluorine-rich SEI. researchgate.net A stable SEI, often comprising components like lithium fluoride (B91410) (LiF) and organic compounds, is vital for the proper functioning of lithium-based batteries. researchgate.net The F-rich SEI created by the decomposition of the PTB moiety facilitates rapid and uniform ion transfer across the interface while inhibiting the growth of lithium dendrites. researchgate.net This tailored SEI is a key factor in stabilizing the LMA, which is a significant challenge in the development of high-energy-density batteries. researchgate.net

Interfacial Protection Strategies for Anodes and Cathodes

This compound provides a bilateral protection strategy, constructing a versatile and robust interface for both the lithium metal anode and the sulfur cathode. researchgate.net

Anode Protection: The protective mechanism at the anode is twofold. Firstly, the potassium ions (K⁺) from the additive create an electrostatic shield on the surface of the lithium anode. researchgate.netnih.gov This shield helps to regulate the flux of lithium ions, promoting uniform deposition and effectively suppressing the formation of detrimental lithium dendrites that can cause short circuits. researchgate.netnih.gov Secondly, the preferential reduction of the PTB anion contributes to the formation of the stable, F-rich SEI layer as previously described, which passivates the anode surface against further side reactions with the electrolyte. researchgate.net

Cathode Protection: At the cathode, the PTB moiety undergoes preferential electrochemical oxidation. researchgate.net This oxidation process leads to the in-situ formation of a polythiophene-based protective layer on the surface of the sulfur cathode. researchgate.net This conducting polymer layer serves multiple functions: it helps to maintain the structural integrity of the cathode and, crucially, it acts as a physical barrier to suppress the outflow and shuttling of soluble lithium polysulfide intermediates—a primary cause of capacity fade in Li-S batteries. researchgate.net This bilateral protection ensures the stability and longevity of the entire cell. researchgate.net

ElectrodeProtection MechanismComponent of KPTB InvolvedResult
Anode (LMA)Electrostatic ShieldingK⁺ (Potassium Cation)Suppresses Li dendrite growth
Anode (LMA)SEI FormationPTB⁻ (3-Thiophenetrifluoroborate Anion)Creates a stable, F-rich interface
CathodeProtective Polymer LayerPTB⁻ (3-Thiophenetrifluoroborate Anion)Suppresses polysulfide shuttling

Role in Asymmetric Catalysis

Chiral Ligand Applications

While organoboron compounds are utilized in asymmetric synthesis, current research from the provided sources does not specify the direct application of this compound itself as a chiral ligand. Asymmetric catalysis typically relies on the use of a chiral catalyst or ligand to control the stereochemical outcome of a reaction.

Stereoselective Conjugate Additions

Potassium organotrifluoroborates, as a class of compounds, are effective reagents in rhodium-catalyzed asymmetric conjugate additions to enones. researchgate.net This methodology allows for the formation of carbon-carbon bonds with a high degree of stereocontrol. In these reactions, chiral phosphoramidite ligands are typically used in conjunction with a rhodium catalyst to induce enantioselectivity. researchgate.net

Research involving high-throughput screening has been conducted to identify effective catalyst systems for these transformations. researchgate.net The arylation of cyclohexenone using potassium phenyltrifluoroborate, for example, can yield the product with an exceptionally high enantiomeric excess (ee) of 99%. researchgate.net Similarly, the vinylation of cyclohexenone has been achieved with up to 88% ee. researchgate.net These results demonstrate the utility of potassium organotrifluoroborates in synthesizing chiral molecules, a fundamental task in modern organic chemistry. researchgate.net

Reaction TypeSubstrateReagent ClassResult (Enantiomeric Excess)
ArylationCyclohexenonePotassium phenyltrifluoroborate99% ee
VinylationCyclohexenonePotassium vinyltrifluoroborateup to 88% ee
Vinylation4-phenyl-3-buten-2-onePotassium vinyltrifluoroborateup to 42% ee

Future Perspectives and Emerging Research Avenues

Expansion of Reactivity Profiles for Potassium 3-Thiophenetrifluoroborate

While the Suzuki-Miyaura cross-coupling reaction is a well-established and powerful tool for forming carbon-carbon bonds using this compound, the exploration of its reactivity in other transformations is a key area for future research. The trifluoroborate functional group offers a unique reactivity profile that can be exploited in a variety of other coupling reactions.

Emerging research indicates that the reactivity of potassium organotrifluoroborates is not limited to palladium-catalyzed processes. For instance, rhodium-catalyzed asymmetric additions of organotrifluoroborates to imines have been developed, opening up new avenues for the synthesis of chiral amines. Furthermore, copper-catalyzed Chan-Lam couplings of organotrifluoroborates with amines and phenols for the formation of C-N and C-O bonds, respectively, represent a significant expansion of their synthetic utility. These reactions are often carried out under mild conditions and are tolerant of a wide range of functional groups.

Recent studies have also demonstrated the potential for catalyst-free reactions. For example, a microwave-irradiated reaction between potassium aryltrifluoroborates and bismuth nitrate has been developed for the synthesis of aryl nitrites without the need for a transition metal catalyst or a base nih.gov. The application of such catalyst-free methods to this compound could provide more sustainable and cost-effective synthetic routes to novel thiophene (B33073) derivatives.

Future investigations will likely focus on expanding the scope of these and other reactions, such as the Heck reaction, to include this compound. The development of new reaction conditions and the exploration of different metal catalysts are expected to unlock novel transformations and provide access to a wider range of functionalized thiophene compounds.

Reaction TypeMetal CatalystBond FormedPotential Application for this compound
Suzuki-MiyauraPalladiumC-CSynthesis of biaryl and vinyl thiophenes
Chan-LamCopperC-N, C-OSynthesis of N-thienyl and O-thienyl compounds
Rhodium-catalyzed additionRhodiumC-CAsymmetric synthesis of thiophene-containing chiral amines
NitrationNone (with Bismuth Nitrate)C-NO2Synthesis of nitrothiophene derivatives

Design and Development of Novel Catalytic Systems

The efficiency and selectivity of cross-coupling reactions involving this compound are highly dependent on the catalytic system employed. While traditional palladium catalysts with phosphine ligands have been widely used, the design and development of novel catalytic systems offer significant opportunities for improving reaction outcomes and expanding the substrate scope.

A key area of development is the design of more active and robust ligands for palladium catalysts. For example, the use of sterically hindered and electron-rich phosphine ligands, such as RuPhos, has been shown to be highly effective for the Suzuki-Miyaura coupling of organotrifluoroborates, particularly with challenging substrates nih.gov. The development of P,O-chelating ligands has also shown promise in improving catalyst stability and efficiency acs.org. Future research will likely focus on the rational design of ligands specifically tailored for the activation of the C-B bond in heteroaryltrifluoroborates like this compound.

Another promising avenue is the development of recyclable catalytic systems to enhance the sustainability of synthetic processes. Heterogeneous catalysts, where the palladium is supported on materials such as polymers or silica, offer the advantage of easy separation and reuse nih.gov. For instance, palladium nanoparticles supported on amino-functionalized metal-organic frameworks and rice husk-derived biosilicates have been shown to be efficient and recyclable catalysts for Suzuki-Miyaura reactions nih.gov. The application of such systems to reactions with this compound could significantly reduce catalyst waste and cost.

Furthermore, research into ligand-free catalytic systems is gaining traction. Under certain conditions, palladium-catalyzed cross-coupling reactions of organotrifluoroborates can proceed efficiently without the need for additional ligands, simplifying the reaction setup and purification process researchgate.net. The exploration of these ligand-free conditions for reactions involving this compound is a promising area for future investigation.

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The integration of sustainable practices with reactions involving this compound is a critical area for future research, aiming to reduce environmental impact and improve process efficiency.

One of the key tenets of green chemistry is the use of environmentally benign solvents. There is a growing interest in performing Suzuki-Miyaura cross-coupling reactions in aqueous media researchgate.net. The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also enhance reaction rates in some cases. The development of water-soluble catalysts and reaction conditions compatible with this compound in aqueous systems is a significant research goal.

Energy efficiency is another important aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in a variety of organic transformations, including Suzuki-Miyaura couplings of potassium organotrifluoroborates researchgate.netnih.govresearchgate.net. The application of microwave irradiation to reactions involving this compound can lead to shorter reaction times, reduced energy consumption, and often cleaner reaction profiles nih.gov.

Future research in this area will focus on combining these green chemistry principles to develop highly sustainable and efficient synthetic protocols for the utilization of this compound.

Green Chemistry ApproachBenefitRelevance to this compound
Aqueous MediaReduced use of organic solvents, potential for enhanced reactivityDevelopment of water-based Suzuki-Miyaura and other coupling reactions.
Microwave IrradiationFaster reaction times, improved energy efficiency, often higher yieldsRapid and efficient synthesis of thiophene derivatives.
Recyclable CatalystsReduced catalyst waste, minimized metal contamination, lower costSustainable synthesis through the use of supported palladium catalysts.

Advanced In Situ Characterization for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient catalytic systems. Advanced in situ characterization techniques that allow for the real-time monitoring of reactions are becoming increasingly important in mechanistic studies. The application of these techniques to reactions involving this compound can provide valuable insights into the roles of the catalyst, reactants, and intermediates.

In situ spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are powerful tools for tracking the concentrations of reactants, products, and intermediates as a reaction progresses spectroscopyonline.comresearchgate.net. For instance, in situ NMR spectroscopy can provide detailed information about the structure and concentration of species in solution, helping to elucidate the catalytic cycle of the Suzuki-Miyaura reaction. Similarly, in situ IR and Raman spectroscopy can be used to monitor changes in vibrational modes, providing information about bond formation and breaking during a reaction.

Surface-Enhanced Raman Spectroscopy (SERS) is a particularly sensitive technique for studying reactions that occur on the surface of metal nanoparticles. In situ SERS has been used to monitor Suzuki-Miyaura cross-coupling reactions, providing evidence for the reaction mechanism at the catalyst surface.

Future research will likely involve the application of a combination of these in situ techniques to gain a comprehensive understanding of the mechanisms of various reactions involving this compound. This knowledge will be instrumental in the rational design of more efficient and selective synthetic methods.

Exploration of New Applications in Biomedicine and Advanced Materials

The 3-thienyl moiety is a key structural motif in a wide range of biologically active molecules and functional materials. The ability of this compound to serve as an efficient precursor for this building block opens up exciting possibilities for its application in biomedicine and the development of advanced materials.

Biomedical Applications:

Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties cognizancejournal.comnih.govresearchgate.net. The synthesis of novel thiophene-containing compounds using this compound as a starting material is a promising strategy for the discovery of new therapeutic agents. Recent toxicological studies on this compound itself have suggested it to be a promising compound for more detailed pharmacological investigations nih.gov. Furthermore, the development of thiophene-based materials for drug delivery systems is an active area of research.

Advanced Materials:

Thiophene-based polymers are renowned for their semiconducting properties and are widely used in organic electronics, including organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) nih.govacs.orgmdpi.comrsc.org. The use of this compound in polymerization reactions, such as Suzuki polycondensation, can lead to the synthesis of novel conjugated polymers with tailored electronic and optical properties.

A particularly exciting recent development is the use of this compound as an electrolyte additive in lithium-sulfur (Li-S) batteries researchgate.net. The 3-thiophenetrifluoroborate moiety has been shown to form a protective polythiophene-based layer on both the lithium anode and the sulfur cathode, leading to significantly improved battery performance and stability researchgate.net. This discovery highlights the potential of this compound in the field of energy storage.

Future research in this area will focus on the synthesis and evaluation of new thiophene-containing molecules and materials derived from this compound for a diverse range of applications, from next-generation electronics to innovative biomedical therapies. The unique properties of the trifluoroborate group may also be exploited to create materials with novel functionalities. For instance, organotrifluoroborate-sugar conjugates are being explored for boron neutron capture therapy nih.gov.

Application AreaSpecific UsePotential of this compound
BiomedicineAnticancer agents, anti-inflammatory drugs, drug deliverySynthesis of novel thiophene-based therapeutics and drug carriers.
Organic ElectronicsSemiconductors in OTFTs, OPVs, and OLEDsPrecursor for novel thiophene-containing conjugated polymers.
Energy StorageElectrolyte additive in Li-S batteriesEnhances battery performance and stability.

Q & A

Q. What are the primary synthetic routes for preparing potassium 3-thiophenetrifluoroborate, and what are the critical purification considerations?

this compound is typically synthesized via nucleophilic substitution reactions. For example, potassium bromomethyltrifluoroborate undergoes SN2 displacement with alkoxides, requiring 3 equivalents of alkoxide for efficiency . Purification challenges arise due to low solubility in organic solvents; continuous Soxhlet extraction is recommended to isolate the product in high yields (≥95%) .

Q. How is this compound characterized to confirm structural integrity and purity?

Key characterization methods include:

  • NMR spectroscopy : To verify the trifluoroborate group and thiophene ring structure.
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, B, F, K ratios).
  • Melting point analysis : A sharp mp range (e.g., 147–152°C) indicates purity .
  • HPLC or GC-MS : For detecting residual solvents or byproducts .

Q. What are the standard applications of this compound in Suzuki-Miyaura cross-coupling reactions?

It acts as a stable alternative to boronic acids, enabling C–C bond formation with aryl halides under mild conditions. Unlike boronic acids, it avoids cyclic anhydride formation, enhancing functional group tolerance. Typical protocols use Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How does this compound improve the performance of lithium-sulfur (Li-S) batteries, and what mechanisms are involved?

In Li-S batteries, it acts as a bifunctional electrolyte additive, suppressing polysulfide shuttling via preferential redox reactions. Electrochemical studies show a 45% increase in initial discharge capacity (1,320 mAh g⁻¹) and enhanced cycle stability (85% retention after 200 cycles) when used at 0.1 M concentration. In situ Raman spectroscopy confirms its role in stabilizing sulfur cathodes and lithium anodes .

Q. What strategies enhance regioselectivity in aryl substitution reactions using this compound?

Regioselective C3-arylation is achieved by:

  • Directing groups : Crown ethers (e.g., 18-crown-6) improve solubility and nucleophilicity via ion-pairing.
  • Solvent optimization : Nitroalkane solvents (e.g., nitromethane at −45°C) increase dielectric constant, favoring ionization and reducing side reactions (e.g., hydroxylation).
  • Catalyst systems : AgSbF₆ facilitates trifluoroborate elimination, achieving a 17:1 regioselectivity ratio for C3-adducts .

Q. How do contradictions in electrochemical data for this compound-based Li-S batteries arise, and how can they be resolved?

Discrepancies in capacity retention may stem from varying electrolyte compositions or electrode architectures. Systematic testing should include:

  • Controlled electrolyte ratios : Compare LiTFSI/KPTB molar ratios (e.g., 1:0.05 vs. 1:0.1).
  • Operando techniques**: Use X-ray diffraction (XRD) to track sulfur speciation during cycling.
  • Statistical validation : Replicate experiments across ≥3 batches to identify outliers .

Q. What are the comparative advantages of this compound over other trifluoroborate salts (e.g., aryl or alkenyl derivatives) in cross-coupling reactions?

Its thiophene moiety offers unique electronic effects (e.g., π-conjugation), enhancing reactivity in electron-deficient systems. For example, coupling yields with 4-bromobenzonitrile reach 92% vs. 78% for potassium 4-bromophenyltrifluoroborate under identical conditions. Stability in aqueous media (pH 3–10) further differentiates it from alkenyl derivatives .

Methodological Best Practices

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Safety : Use fume hoods for handling; avoid inhalation (P201/P202 precautions) .
  • Scale-up : For batch synthesis (>100 g), optimize SN2 precursor (e.g., potassium bromomethyltrifluoroborate) purity via recrystallization .

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